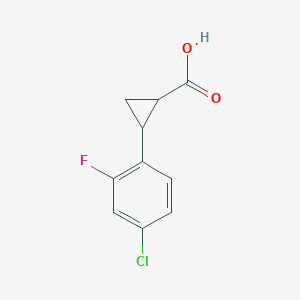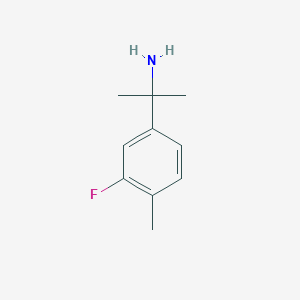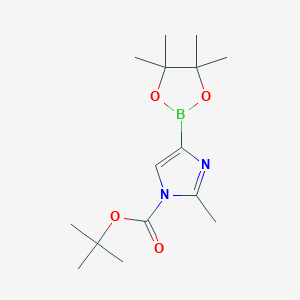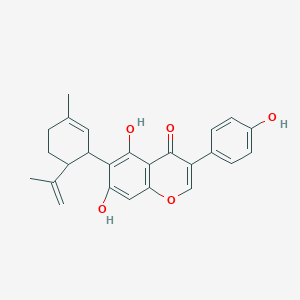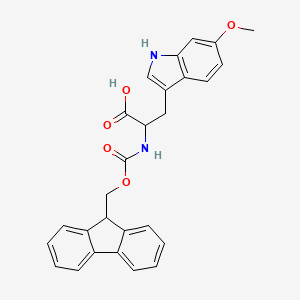
N-Fmoc-6-Methoxy-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: N-Fmoc-6-メトキシ-DL-トリプトファンの合成は、一般的にトリプトファンのアミノ基をFmoc基で保護することから始まります。これは、トリプトファンをフルオレニルメチルオキシカルボニルクロリド(Fmoc-Cl)と、水性ジオキサン溶液中での重炭酸ナトリウムなどの塩基の存在下で反応させることで実現できます 。メトキシ基は、適切なメチル化剤を用いたメチル化反応により、インドール環の6位に導入されます 。
工業的生産方法: N-Fmoc-6-メトキシ-DL-トリプトファンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動ペプチド合成装置と固相ペプチド合成(SPPS)技術の使用が含まれます。Fmoc基は、N,N-ジメチルホルムアミド(DMF)中の20%ピペリジン溶液を用いて除去されます 。
化学反応の分析
反応の種類: N-Fmoc-6-メトキシ-DL-トリプトファンは、次のようなさまざまな化学反応を起こします。
酸化: インドール環は、過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: この化合物は、水素化アルミニウムリチウムなどの還元剤を用いて還元することができます。
置換: メトキシ基は、求核置換反応を用いて他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
生成される主要な生成物:
酸化: インドール環の酸化誘導体。
還元: 官能基が変化した化合物の還元型。
置換: メトキシ基に代わって異なる官能基が置換された置換誘導体。
科学的研究の応用
N-Fmoc-6-メトキシ-DL-トリプトファンは、科学研究においていくつかの応用があります。
化学: ペプチド合成におけるビルディングブロックとして、および複雑な有機分子の合成のための前駆体として使用されます。
生物学: トリプトファンとの構造的類似性により、タンパク質間相互作用や酵素-基質相互作用の研究に用いられています。
医学: 薬物設計と開発における役割など、潜在的な治療的応用が研究されています。
工業: 医薬品の製造および化学製造プロセスにおける試薬として使用されています。
作用機序
N-Fmoc-6-メトキシ-DL-トリプトファンの作用機序は、特定の分子標的と経路との相互作用に関与しています。
類似の化合物との比較
類似の化合物:
N-Fmoc-6-メトキシ-L-トリプトファン: 構造は似ていますが、トリプトファン部分の立体化学が異なります。
Fmoc-トリプトファン: インドール環の6位にメトキシ基がありません。
N-Fmoc-トリプトファン: メトキシ基とN-Fmoc-6-メトキシ-DL-トリプトファンの特定の立体化学の両方がありません。
ユニークさ: N-Fmoc-6-メトキシ-DL-トリプトファンは、Fmoc保護基とインドール環の6位にメトキシ基の両方があるためユニークです。この組み合わせにより、ペプチド合成やその他の化学的応用に役立つ特定の化学的性質と反応性が得られます 。
類似化合物との比較
N-Fmoc-6-Methoxy-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.
Fmoc-tryptophan: Lacks the methoxy group at the 6-position.
N-Fmoc-tryptophan: Lacks both the methoxy group and the specific stereochemistry of N-Fmoc-6-Methoxy-DL-tryptophan.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the methoxy group at the 6-position of the indole ring. This combination provides specific chemical properties and reactivity that are valuable in peptide synthesis and other chemical applications .
特性
分子式 |
C27H24N2O5 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) |
InChIキー |
RHZGGMPKOBZXJX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


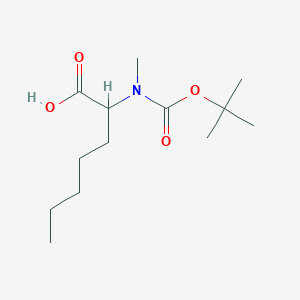
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
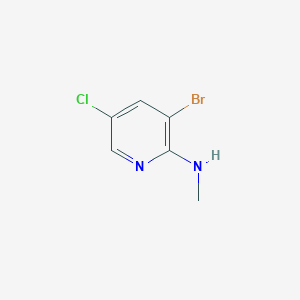

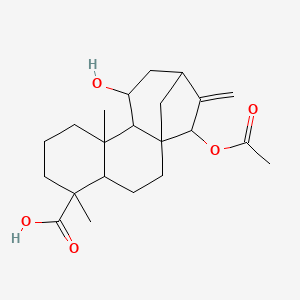
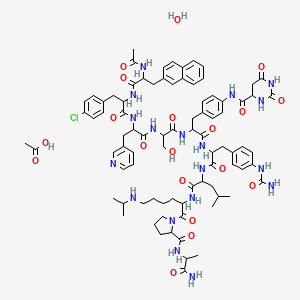
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
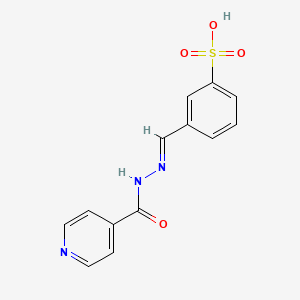
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
